2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester
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Overview
Description
Methyl 3-(2-aminophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a derivative of propargylamine and is characterized by the presence of an ester group and an amino group attached to a phenyl ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminophenyl)prop-2-ynoate typically involves the reaction of 2-aminophenylacetylene with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
While specific industrial production methods for Methyl 3-(2-aminophenyl)prop-2-ynoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(2-aminophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-aminophenyl)prop-2-ynoate
- Methyl 3-(4-aminophenyl)prop-2-ynoate
- Ethyl 3-(2-aminophenyl)prop-2-ynoate
Uniqueness
Methyl 3-(2-aminophenyl)prop-2-ynoate is unique due to the specific positioning of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
CAS No. |
97387-41-2 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 3-(2-aminophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,11H2,1H3 |
InChI Key |
OUXLLLBIXMVNBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1N |
Origin of Product |
United States |
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